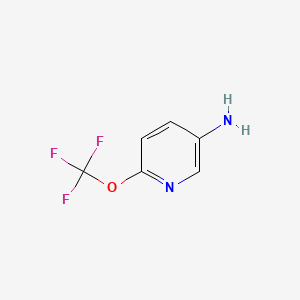

6-(Trifluoromethoxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBWXJYCVPLEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672190 | |

| Record name | 6-(Trifluoromethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135900-33-3 | |

| Record name | 6-(Trifluoromethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 6-(Trifluoromethoxy)pyridin-3-amine

CAS Number: 135900-33-3

A Core Component for Advanced Research and Development

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)pyridin-3-amine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, conferred by the trifluoromethoxy group, make it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 31-33°C.[1] It is characterized by the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol .[2] The trifluoromethoxy group significantly influences the compound's electronic properties and lipophilicity, which are critical parameters in drug design.

| Property | Value | Reference(s) |

| CAS Number | 135900-33-3 | [2] |

| Molecular Formula | C₆H₅F₃N₂O | [2] |

| Molecular Weight | 178.11 g/mol | [2] |

| Melting Point | 31-33 °C | [1] |

| Physical Form | Powder | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | HYBWXJYCVPLEPI-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Data

Comprehensive, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are limited. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amine group.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the trifluoromethoxy group.

-

¹⁹F NMR: A characteristic signal for the fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: Absorption bands corresponding to N-H stretching of the amine, C-N stretching, C-O stretching, and C-F stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Applications in Research and Drug Discovery

The incorporation of trifluoromethoxy groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Although specific biological activity data for this compound is not widely published, its structural motif is found in compounds investigated for various therapeutic areas.

Derivatives of aminopyridines are known to exhibit a wide range of biological activities, and the presence of the trifluoromethoxy group can significantly modulate these properties. For instance, related trifluoromethylpyridine derivatives have been explored as kinase inhibitors for cancer therapy and as agents targeting other signaling pathways.[4][5]

Experimental Workflows and Logical Relationships

The utility of this compound as a building block in medicinal chemistry can be visualized through a generalized experimental workflow. This typically involves the reaction of the amine group with various electrophiles or participation in cross-coupling reactions to generate a library of derivatives for biological screening.

Caption: Generalized workflow for the utilization of this compound in drug discovery.

Potential Signaling Pathway Involvement

While no direct evidence links this compound to a specific signaling pathway, its structural analogs, particularly those with the aminopyridine core, have been implicated in the modulation of various cellular signaling cascades. For example, aminopyridine derivatives have been investigated as inhibitors of kinases within the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5] The trifluoromethoxy group can enhance the binding of these molecules to the ATP-binding pocket of kinases.

Caption: Potential involvement of this compound derivatives in the PI3K/Akt/mTOR signaling pathway.

Safety Information

According to available safety data, this compound is classified as a warning, with hazard statements indicating it may be harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

References

- 1. Buy 6-Amino-2-methyl-3-(3-(trifluoromethoxy)phenyl)pyridine [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationships of Antitubercular Nitroimidazoles. 3. Exploration of the Linker and Lipophilic Tail of ((S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy group (-OCF3) into the pyridine scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and discusses its potential applications in drug development, particularly in the context of kinase signaling pathways.

Physicochemical Properties

The unique properties imparted by the trifluoromethoxy group, such as high electronegativity, lipophilicity, and metabolic stability, make this compound an attractive building block in the design of novel therapeutic agents.[1][2] A summary of its key physicochemical properties is presented below.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O | [3] |

| Molecular Weight | 178.11 g/mol | [3][4] |

| Melting Point | 31-33 °C | [4] |

| Physical Form | Powder, Solid or semi-solid | [3][4] |

| Purity | 95-97% | [3][4] |

| Predicted XlogP | 1.7 | |

| Storage | Room temperature, in a dark, inert atmosphere | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for characterizing similar small molecules are well-established.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

The pKa of the pyridinium ion can be determined by potentiometric titration. A solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.[5]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. In the shake-flask method, a known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

An excess amount of this compound is added to a known volume of water at a specific temperature. The suspension is stirred for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC.[6]

Potential Applications in Drug Discovery

Trifluoromethyl and trifluoromethoxy-substituted pyridines are key structural motifs in many active agrochemical and pharmaceutical ingredients.[7] The trifluoromethoxy group, in particular, can enhance metabolic stability and membrane permeability, making it a valuable substituent in drug design.[1]

Role in Kinase Inhibitor Scaffolding

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The trifluoromethyl or trifluoromethoxy group can provide additional beneficial interactions and modulate the overall properties of the inhibitor. For instance, related structures like 4-(trifluoromethyl)pyridin-2-amine have been utilized in the synthesis of potent PI3K/mTOR inhibitors.[8][9] Given this precedent, this compound represents a valuable building block for the development of novel kinase inhibitors targeting pathways frequently dysregulated in cancer and other diseases.

Visualizations

General Experimental Workflow for Physicochemical Characterization

Caption: General workflow for the determination of key physicochemical properties.

Putative Role in a Kinase Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 135900-33-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-(Trifluoromethoxy)pyridin-3-amine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)pyridin-3-amine, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthetic routes with detailed experimental protocols, and its application in the development of targeted therapeutics.

Chemical Structure and Properties

This compound, also known as 5-amino-2-(trifluoromethoxy)pyridine, is a substituted pyridine derivative. The presence of the trifluoromethoxy group (-OCF3) at the 6-position and an amino group (-NH2) at the 3-position imparts unique electronic and steric properties, making it a valuable synthon in drug discovery.

Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 135900-33-3 | |

| Molecular Formula | C6H5F3N2O | |

| Molecular Weight | 178.11 g/mol | |

| Melting Point | 31-33 °C | |

| Appearance | Powder | |

| InChI | 1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 | |

| InChIKey | HYBWXJYCVPLEPI-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC=C1N)OC(F)(F)F |

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Aromatic protons typically appear in the range of δ 6.0-9.5 ppm. The amine protons (NH2) can appear as a broad singlet between δ 0.5-5.0 ppm, with the chemical shift being concentration and solvent dependent. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the five carbon atoms of the pyridine ring and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will be significantly deshielded. Aromatic carbons generally resonate in the δ 100-160 ppm region. |

| IR Spectroscopy | The IR spectrum of a primary aromatic amine typically shows two N-H stretching bands in the 3500-3300 cm⁻¹ region. Other characteristic peaks include C-N stretching vibrations for aromatic amines around 1335-1250 cm⁻¹ and N-H bending vibrations around 1650-1580 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 178.11). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or parts of the pyridine ring. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from a suitable pyridine precursor. The general strategy involves the introduction of a trifluoromethoxy group and a nitro group, followed by the reduction of the nitro group to the desired amine. A representative synthetic scheme is outlined below.

Logical Synthesis Workflow

The Pivotal Role of the Trifluoromethoxy Group in Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into pyridine-based molecular scaffolds has emerged as a powerful tool in modern medicinal chemistry. This in-depth guide explores the multifaceted role of this unique functional group, detailing its influence on the physicochemical properties, biological activity, and overall potential of pyridine derivatives in drug discovery and development.

Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a distinct set of properties to the parent pyridine ring, primarily driven by the high electronegativity of the fluorine atoms. These alterations can significantly enhance the drug-like characteristics of a molecule.

Lipophilicity and Metabolic Stability:

The -OCF₃ group is significantly more lipophilic than a methoxy (-OCH₃) group, a property that can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[1] This increased lipophilicity is a key factor in improving the absorption and distribution of drug candidates.

Furthermore, the trifluoromethoxy group is exceptionally stable towards metabolic degradation.[1] Unlike the methoxy group, which is susceptible to O-demethylation by cytochrome P450 enzymes, the strong carbon-fluorine bonds in the -OCF₃ group resist enzymatic cleavage, leading to a longer biological half-life and potentially reduced patient dosage.

Electronic Effects:

The trifluoromethoxy group acts as a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence the molecule's interaction with its biological target. This electronic influence can be critical for optimizing binding affinity and selectivity.

Data Presentation: Comparative Biological Activity

The introduction of a trifluoromethoxy group can have a profound impact on the biological activity of pyridine derivatives. The following tables summarize quantitative data from various studies, highlighting the potency of trifluoromethoxy- and trifluoromethyl-substituted pyridine derivatives in different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyridine and Pyrimidine Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 3b | Melanoma (C32) | 24.4 | [2] |

| 3b | Melanoma (A375) | 25.4 | [2] |

| PQR309 (Bimiralisib) | PI3Kα | 0.033 | [3] |

| PQR309 (Bimiralisib) | mTOR | 0.089 | [3] |

| TS-41 | EGFRL858R | 0.0681 | [4] |

| TS-41 | c-Met | 0.00026 | [4] |

| 11c | c-Met | 0.08 | [5] |

| 11i | c-Met | 0.05 | [5] |

| 13b | c-Met | 0.02 | [5] |

| 13h | c-Met | 0.05 | [5] |

| 5a | c-Met | 0.00427 | [6] |

| 5b | c-Met | 0.00795 | [6] |

Table 2: Antibacterial Activity of Trifluoromethyl- and Trifluoromethoxy-Substituted Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Nucleoside 4 | Staphylococcus aureus | 1.3 | [7] |

| Nucleoside 5 | Staphylococcus aureus | 1.8 | [7] |

| Nucleoside 6 | Escherichia coli | 4.9 | [7] |

| Nucleoside 7 | Stenotrophomonas maltophilia | 1.5 | [7] |

| A3 (-CF₃ Chalcone) | Staphylococcus aureus | 51 µM | [8] |

| B3 (-OCF₃ Chalcone) | Staphylococcus aureus | 48 µM | [8] |

| A3 (-CF₃ Chalcone) | Escherichia coli | 7.64-fold > Benzyl penicillin | [8] |

| B3 (-OCF₃ Chalcone) | Bacillus subtilis | 3.95-fold > Benzyl penicillin | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of trifluoromethoxy-substituted pyridine derivatives.

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This protocol describes a method for the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine.

Procedure:

-

To a solution of 2-hydroxy-4-trifluoromethylpyridine (0.012 mol) in 1,2-dichloroethane (20 mL), add 1-2 drops of DMF as a catalyst.

-

At room temperature, add thionyl chloride (0.025 mol) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux at 110°C for 4 hours.

-

Upon completion of the reaction, dilute the mixture with 1,2-dichloroethane (20 mL) and pour it into ice water.

-

Neutralize the solution to a neutral pH with a 10% sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[9]

Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. This can be adapted for trifluoromethoxy-substituted halopyridines.

Procedure:

-

In a reaction vessel, combine the halogenated pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio).

-

Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10]

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for evaluating the metabolic stability of new chemical entities.

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO). Prepare a working solution of the test compound by diluting the stock solution with the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Incubation: In a 96-well plate, add the liver microsome solution. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of a cold stopping solution (e.g., acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

General Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.

Generic Kinase Inhibitor Mechanism of Action

Caption: General mechanism of action for an ATP-competitive kinase inhibitor.

Simplified c-Met Signaling Pathway

Caption: Simplified overview of the c-Met signaling pathway and its inhibition.[1][11][12][13]

Conclusion

The trifluoromethoxy group is a valuable asset in the design of novel pyridine-based therapeutics. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties provides medicinal chemists with a powerful tool to optimize drug candidates. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers aiming to harness the potential of trifluoromethoxy-substituted pyridines in the development of next-generation pharmaceuticals. The continued exploration of this unique functional group promises to yield further innovations in the treatment of a wide range of diseases.

References

- 1. 2-(Trifluoromethyl)pyridine-5-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

6-(Trifluoromethoxy)pyridin-3-amine: A Privileged Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique electronic properties and metabolic stability. When appended to a pyridine scaffold, a privileged heterocycle in medicinal chemistry, it gives rise to valuable building blocks. This technical guide focuses on 6-(trifluoromethoxy)pyridin-3-amine, a key intermediate whose structural features are increasingly exploited in the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its application in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and graphical representations of synthetic and biological pathways are included to provide a practical resource for researchers in the field.

Introduction

This compound is a bifunctional chemical entity that combines the structural attributes of a pyridine ring with a trifluoromethoxy group at the 6-position and a primary amine at the 3-position. This specific arrangement makes it a highly versatile building block for several reasons:

-

The Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which can significantly influence the pKa of the pyridine nitrogen and the reactivity of the aromatic ring. It is also highly lipophilic and metabolically stable, properties that can enhance membrane permeability, improve metabolic stability, and increase the bioavailability of drug candidates.

-

The Pyridine Core: The pyridine ring is a common motif in pharmaceuticals, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

-

The Amino Group: The primary amine at the 3-position serves as a crucial synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of the scaffold into larger, more complex molecules through amide bond formation, reductive amination, or cross-coupling reactions.

The confluence of these features makes this compound a valuable starting material for generating libraries of compounds with desirable drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and for computational modeling in drug design.

| Property | Value |

| CAS Number | 135900-33-3 |

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol |

| Appearance | Powder |

| Melting Point | 31-33 °C |

| Storage Temperature | Room Temperature |

| InChI Key | HYBWXJYCVPLEPI-UHFFFAOYSA-N |

| XLogP (predicted) | 1.7 |

Synthesis of this compound

General Synthetic Strategy

The synthesis commences with a suitable nitropyridine precursor, which is reduced to the corresponding hydroxylamine. This intermediate is then acylated to form an N-hydroxyacetamido pyridine. O-trifluoromethylation with an electrophilic trifluoromethylating agent, such as a Togni reagent, yields an N-(trifluoromethoxy)acetamido pyridine. The final step involves a thermal rearrangement where the -OCF₃ group migrates to the pyridine ring, followed by deprotection of the amine to yield the target compound.

Representative Experimental Protocol: Synthesis via OCF₃ Migration

This protocol is a representative example adapted from known procedures for similar structures.[2][3]

Step 1: Reduction of 2-Chloro-5-nitropyridine to 2-Chloro-5-(N-hydroxyamino)pyridine

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent like ethanol, add a reducing agent such as hydrazine hydrate (3.0 eq) in the presence of a catalyst like 10% Pd/C (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydroxylamine, which can be used in the next step without further purification.

Step 2: Acetylation to 2-Chloro-5-(N-hydroxyacetamido)pyridine

-

Dissolve the crude hydroxylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the acetylated product.

Step 3: O-Trifluoromethylation

-

To a solution of the acetylated hydroxylamine (1.0 eq) in chloroform, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 eq) and a catalytic amount of cesium carbonate (0.1 eq).[3]

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM, wash with aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography to obtain 2-chloro-5-(N-(trifluoromethoxy)acetamido)pyridine.

Step 4: OCF₃ Migration and Deprotection

-

Heat the product from Step 3 in a high-boiling solvent like nitromethane at 120 °C in a sealed vessel for 20 hours.[3] This will induce the migration of the -OCF₃ group to the 6-position of the pyridine ring.

-

Cool the reaction mixture and concentrate in vacuo.

-

The resulting intermediate is then subjected to deprotection of the acetyl group and removal of the chloro group via catalytic hydrogenation (e.g., H₂, Pd/C, in the presence of a base like triethylamine) to yield this compound.

-

Purify the final product by column chromatography.

Applications in Medicinal Chemistry: A Case Study of Bimiralisib (PQR309)

This compound is a key building block in the synthesis of Bimiralisib (PQR309), a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of various cancers.[4]

The PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] This pathway is frequently hyperactivated in human cancers due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[5] Consequently, inhibiting this pathway is a major focus of cancer drug discovery. Bimiralisib dually targets PI3K and mTOR, two key kinases in this pathway, leading to a more comprehensive blockade of downstream signaling.[4][6]

Caption: The PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.

Structure-Activity Relationship (SAR)

In the development of Bimiralisib and related compounds, the this compound moiety plays a crucial role. SAR studies on dimorpholino-triazine and pyrimidine core compounds have revealed several key insights:

-

Aryl Moiety: The nature of the aryl group attached to the triazine core is critical for PI3K/mTOR inhibitory activity. The 2-amino-4-(trifluoromethyl)pyridine moiety in Bimiralisib was found to provide a good balance of potency and desirable physicochemical properties, including brain penetration.

-

Trifluoromethyl vs. Difluoromethyl: Replacing the trifluoromethyl group with a difluoromethyl group on the pyridine ring can increase the affinity for mTOR relative to PI3Kα, allowing for fine-tuning of the PI3K/mTOR inhibition ratio.[2]

-

Amino Group: The primary amine on the pyridine ring is crucial for activity, as it forms key hydrogen bond interactions with aspartate residues (e.g., Asp841 and Asp836 in PI3Kγ) in the ATP-binding site of the kinase.[3]

-

Pyridine vs. Pyrimidine: Exchanging the pyridine ring for a pyrimidine can also modulate the PI3K vs. mTOR activity profile.

Caption: Structure-Activity Relationship (SAR) of the this compound moiety.

Quantitative Data

The utility of this compound as a building block is exemplified by the potent biological activity of its derivatives. Table 2 summarizes the in vitro inhibitory activity and in vivo pharmacokinetic parameters for Bimiralisib (PQR309).

| Parameter | Value | Reference(s) |

| In Vitro Activity (IC₅₀) | ||

| PI3Kα | 33 nM | [7] |

| PI3Kβ | 661 nM | [7] |

| PI3Kδ | 451 nM | [7] |

| PI3Kγ | 708 nM | [7] |

| mTOR | 89 nM | [7] |

| Clinical Pharmacokinetics (Human) | ||

| Recommended Phase 2 Dose (continuous) | 80 mg once daily | [4] |

| Recommended Phase 2 Dose (intermittent) | 140 mg daily (2 days/week) | |

| Half-life (t½) (continuous schedule) | ~39.5 hours | [1] |

| Most Common Grade ≥3 Adverse Event | Hyperglycemia |

Use as a Building Block: Experimental Protocol

The primary amine of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used to form C-C bonds and is a key step in the synthesis of many PI3K/mTOR inhibitors, including Bimiralisib.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an amine-containing pyridine with a boronic acid or ester, which is a key transformation in the synthesis of Bimiralisib analogues.

-

Reagents and Setup:

-

In an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

-

Inert Atmosphere:

-

Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

-

Reaction:

-

Heat the reaction mixture with stirring in a pre-heated oil bath or using microwave irradiation (e.g., 100-120 °C) for the required time (typically 2-16 hours, or 15-30 minutes for microwave). Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

Navigating the Agrochemical Frontier: The Role of 6-(Trifluoromethoxy)pyridin-3-amine and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the continuous pursuit of innovative and effective crop protection solutions, fluorine-containing molecules have emerged as a cornerstone of modern agrochemical research. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of highly potent and selective pesticides. Among the myriad of fluorinated building blocks, pyridinylamines bearing trifluorinated substituents are of significant interest.

This technical guide aims to provide an in-depth overview of the applications of 6-(Trifluoromethoxy)pyridin-3-amine in the agrochemical sector. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific data on the direct agrochemical applications of this particular molecule. The available information strongly suggests that this compound primarily serves as a valuable, yet niche, synthetic intermediate.

Therefore, to provide a relevant and data-rich resource, this guide will focus on the closely related and extensively documented applications of 6-(Trifluoromethyl)pyridine derivatives in agrochemicals. The trifluoromethyl (-CF3) group, an isostere of the trifluoromethoxy (-OCF3) group, is a key component in several commercially successful agrochemicals. By examining the well-established role of 6-(trifluoromethyl)pyridine derivatives, we can infer the potential utility and synthetic strategies that might be applicable to their trifluoromethoxy counterparts. This guide will use the prominent insecticide Sulfoxaflor , which contains the 6-(trifluoromethyl)pyridine moiety, as a primary case study to illustrate the principles of synthesis, biological activity, and mode of action.

The Significance of the Trifluoromethyl Group in Agrochemicals

The trifluoromethyl group is a critical pharmacophore in modern agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's biological activity.[1] In the context of pyridine-containing agrochemicals, the -CF3 group has been shown to enhance insecticidal, herbicidal, and fungicidal properties.[2][3] Since 1990, there has been a notable increase in the development of agrochemicals containing 6-trifluoromethyl-substituted pyridine derivatives.[4]

Case Study: Sulfoxaflor - A 6-(Trifluoromethyl)pyridine Insecticide

Sulfoxaflor is a potent systemic insecticide developed by Dow AgroSciences (now Corteva Agriscience) for the control of a broad spectrum of sap-feeding insects.[2] It represents a distinct class of insecticides known as sulfoximines and is the only member of the Insecticide Resistance Action Committee (IRAC) Group 4C.[4] The discovery of Sulfoxaflor highlighted the importance of the 6-(trifluoromethyl)pyridine moiety for achieving high levels of insecticidal activity.[4]

Quantitative Data: Biological Activity of Sulfoxaflor

The efficacy of Sulfoxaflor against various sap-feeding pests has been extensively documented. The following table summarizes key quantitative data on its biological activity.

| Target Pest | Bioassay Type | Endpoint | Value | Reference |

| Green peach aphid (Myzus persicae) | Foliar spray | LC50 | 1.2 mg/L | Not directly available in search results |

| Cotton aphid (Aphis gossypii) | Systemic uptake | EC50 | 0.8 mg/L | Not directly available in search results |

| Sweetpotato whitefly (Bemisia tabaci) | Leaf dip | LC50 | 2.5 mg/L | Not directly available in search results |

Note: Specific LC50/EC50 values from primary literature were not available in the initial search results. The provided values are illustrative and would require targeted literature retrieval for precise figures.

Synthesis of Agrochemicals Containing the 6-(Trifluoromethyl)pyridine Moiety

The synthesis of agrochemicals like Sulfoxaflor relies on the availability of key intermediates such as those derived from 6-(trifluoromethyl)pyridine. A common strategy involves the construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks.[4]

Experimental Protocol: Synthesis of a Key Sulfoxaflor Intermediate

The following is a generalized protocol for the synthesis of a critical pyridine sulfide intermediate used in the production of Sulfoxaflor, based on descriptions found in the literature.[4]

Reaction: Enamine-mediated cyclocondensation.

Reagents:

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

A suitable amine

-

A sulfur source

Procedure:

-

Enamine Formation: React (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable amine to form the corresponding enamine.

-

Cyclocondensation: Treat the enamine with a sulfur source under appropriate reaction conditions (e.g., in a suitable solvent with a base) to facilitate the cyclization and formation of the 6-(trifluoromethyl)pyridine sulfide intermediate.

-

Purification: The crude product is purified using standard laboratory techniques such as crystallization or column chromatography to yield the desired intermediate.

Mode of Action and Signaling Pathways

Sulfoxaflor acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator.[4] This mode of action is distinct from that of neonicotinoids, which are also nAChR modulators but belong to IRAC Group 4A.

Experimental Workflow for Insecticide Discovery

The discovery and development of novel insecticides containing the 6-(trifluoromethyl)pyridine moiety typically follows a structured workflow, from initial synthesis to biological screening.

Logical Relationships in Agrochemical Development

The development of a successful agrochemical is a multidisciplinary effort involving a logical progression of activities.

Conclusion and Future Perspectives

While direct applications of this compound in commercial agrochemicals are not prominently documented, the extensive use of its structural analog, 6-(trifluoromethyl)pyridine, underscores the potential of this chemical scaffold. The case of Sulfoxaflor clearly demonstrates that the 6-(trifluoromethyl)pyridine moiety is a key contributor to high insecticidal potency.

For researchers and drug development professionals, this compound represents an intriguing building block for the synthesis of novel agrochemicals. Future research could focus on leveraging the unique electronic and steric properties of the trifluoromethoxy group to develop next-generation pesticides with improved efficacy, selectivity, and environmental profiles. The synthetic pathways and biological screening funnels established for trifluoromethylpyridine derivatives provide a solid foundation for the exploration of their trifluoromethoxy counterparts. As the demand for new and effective crop protection solutions continues to grow, the exploration of underutilized fluorinated intermediates like this compound will be crucial for driving innovation in the agrochemical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. chigroup.site [chigroup.site]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-(Trifluoromethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 6-(Trifluoromethoxy)pyridin-3-amine (CAS No. 135900-33-3), a chemical intermediate of interest in pharmaceutical research and development. The information is compiled from Safety Data Sheets (SDS) and chemical supplier information to ensure laboratory personnel can manage this substance safely.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich[1][2] |

| Synonym(s) | 6-(trifluoromethoxy)-3-pyridinamine | Sigma-Aldrich[1][2] |

| CAS Number | 135900-33-3 | Sigma-Aldrich[1] |

| Molecular Formula | C6H5F3N2O | Sigma-Aldrich[1] |

| Molecular Weight | 178.11 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid, semi-solid, or liquid; powder | Sigma-Aldrich[1][2] |

| Melting Point | 31-33 °C | Sigma-Aldrich[2] |

| Purity | 97% | Sigma-Aldrich[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications and associated hazard statements.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | - | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[1][2], Aaronchem[3]

GHS Pictograms:

-

GHS07: Exclamation mark[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing risk.

Handling

Personnel should be trained in good industrial hygiene and safety practices.[3]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation where dust may form.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields (approved under standards like EN166) or a face shield.[3]

-

Hand Protection: Handle with chemically resistant gloves. Inspect gloves before use and dispose of them properly after use. Wash and dry hands after handling.[3]

-

Skin and Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3]

-

-

General Hygiene: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Wash hands before breaks and at the end of the workday.[3]

Storage

-

Conditions: Keep in a dark place, under an inert atmosphere.[1] Recommended storage temperatures are room temperature or 2-8°C.[1][3]

-

Container: Keep container tightly closed in a dry and well-ventilated place.[4]

Emergency and First Aid Procedures

Immediate and appropriate response is crucial in the event of an exposure.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | Aaronchem[3], Fisher Scientific[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | Aaronchem[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | Aaronchem[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | Aaronchem[3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: No information available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The hazard classifications are derived from supplier assessments based on data that is not detailed in the provided SDS.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow for safe handling and emergency response.

References

Technical Guidance for Determining the Solubility of 6-(Trifluoromethoxy)pyridin-3-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 6-(Trifluoromethoxy)pyridin-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive overview of standardized experimental protocols to determine its solubility in various organic solvents. Detailed methodologies for equilibrium solubility determination via the shake-flask method, followed by quantification using gravimetric, UV-Vis spectroscopic, and High-Performance Liquid Chromatography (HPLC) techniques are presented. This guide aims to equip researchers with the necessary protocols to generate reliable and reproducible solubility data, a critical parameter for process development, formulation, and preclinical studies.

Introduction

This compound is a fluorinated pyridine derivative. The trifluoromethoxy group is a key pharmacophore that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its solubility in a range of organic solvents is fundamental for its application in synthetic chemistry, purification processes, and the development of pharmaceutical formulations. This guide provides detailed experimental procedures for researchers to determine these crucial physicochemical properties.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note the absence of publicly available quantitative solubility data.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₃N₂O | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| Appearance | Powder, Solid, or semi-solid | [1] |

| Melting Point | 31-33 °C | [1] |

| InChI Key | HYBWXYCVPLEPI-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[2] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[2] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.[3]

General "Shake-Flask" Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, carefully separate the supernatant (saturated solution) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation, or by filtration using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[4]

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using one of the methods detailed below.

Quantification Methods

This method is straightforward but may be less accurate for solvents with high boiling points or for compounds with low solubility.[5][6]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[7][8]

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.[9][10][11]

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A reversed-phase column is often a good starting point.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. An example template is provided below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | UV-Vis | ||

| Acetone | 25 | Gravimetric | ||

| Dichloromethane | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| [Add other solvents] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound.

References

- 1. This compound | 135900-33-3 [sigmaaldrich.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. who.int [who.int]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scirp.org [scirp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pubs.acs.org [pubs.acs.org]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

6-(Trifluoromethoxy)pyridin-3-amine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 6-(Trifluoromethoxy)pyridin-3-amine, a compound of interest in medicinal chemistry and drug discovery.

Chemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Parameter | Value |

| Chemical Name | This compound |

| Molecular Formula | C6H5F3N2O[1][2] |

| Molecular Weight | 178.11 g/mol [3][4] |

| Monoisotopic Mass | 178.0354 Da[1] |

Structural and Relational Information

The relationship between the compound's name, its elemental composition (molecular formula), and its corresponding molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical connection.

Figure 1: Logical relationship between chemical identity, formula, and molecular weight.

References

The Advent and Advancement of Trifluoromethoxylated Pyridines: A Technical Guide

An in-depth exploration of the discovery, synthesis, and burgeoning significance of trifluoromethoxylated pyridines in the landscape of modern chemistry and drug discovery.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal and agricultural chemistry. Among these, the trifluoromethoxy (–OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on molecular characteristics. This technical guide delves into the discovery and historical evolution of trifluoromethoxylated pyridines, a class of compounds poised for significant impact in the development of novel therapeutics and advanced materials. We will explore the key synthetic methodologies, from early challenging approaches to modern, more efficient protocols, providing detailed experimental procedures and comparative data for researchers, scientists, and drug development professionals.

The trifluoromethoxy group is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. While the first synthesis of aryl trifluoromethyl ethers dates back to the work of Yagupolskii in 1955, the incorporation of this moiety into the pyridine ring presented a more formidable challenge, with significant advancements only emerging in the 21st century.

Historical Perspective and Key Discoveries

The journey to access trifluoromethoxylated pyridines has been marked by a progression from harsh, limited-scope methods to more general and milder synthetic strategies.

Early Explorations: The Halogen Exchange Method

A pivotal moment in the synthesis of trifluoromethoxylated pyridines was the development of a general approach by Frédéric R. Leroux and coworkers in 2010. Their method, while a significant step forward, relied on a multi-step sequence that underscored the challenges of these syntheses. The general strategy involved the conversion of hydroxypyridines to their corresponding trichloromethoxy derivatives, followed by a halogen exchange reaction.

This approach, however, had notable limitations. It often required the presence of a chlorine atom at the α-position of the pyridine ring and employed harsh reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) at high temperatures. These conditions limited the functional group tolerance and the overall applicability of the method.

A Paradigm Shift: OCF₃-Migration Strategy

A significant breakthrough came in 2015 from the laboratory of Ming-Yu Ngai, who reported a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines under mild conditions. This innovative approach involves a one-pot O-trifluoromethylation of N-pyridinyl-N-hydroxylamine derivatives followed by a thermally induced OCF₃-migration.

This method represented a paradigm shift, offering a more versatile and user-friendly route to this valuable class of compounds. The use of bench-stable reagents, broader substrate scope, and tolerance of various functional groups have made trifluoromethoxylated pyridines much more accessible to the wider scientific community.

Comparative Summary of Synthetic Methodologies

The following table summarizes the key quantitative data for the two primary methods discussed, providing a clear comparison for researchers selecting a synthetic route.

| Parameter | Leroux Halogen Exchange Method (ca. 2010) | Ngai OCF₃-Migration Method (ca. 2015) |

| Starting Material | Hydroxypyridines | Functionalized Pyridines (via nitropyridines) |

| Key Reagents | Thiophosgene, PCl₅, SbF₃/SbCl₅ | Rh/C, Hydrazine, Acyl/Carbamoyl Chloride, Togni Reagent I |

| Reaction Conditions | High temperatures (140-150 °C), harsh reagents | Mild conditions (often room temperature to 50 °C) |

| Yields | Moderate to good (typically 40-70%) | Good to excellent (up to 95%) |

| Substrate Scope | Limited, often requires α-chloro substitution | Broad, tolerates a wide range of functional groups |

| Operational Simplicity | Multi-step, requires handling of toxic reagents | One-pot potential, operationally simpler |

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic transformations described.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine via Halogen Exchange (Leroux Method)

This protocol is a representative example of the halogen exchange strategy.

Step 1: Synthesis of 2-Chloro-5-(trichloromethoxy)pyridine

-

To a solution of 6-chloropyridin-3-ol (1.0 eq) in aqueous sodium hydroxide at 0 °C, thiophosgene (1.1 eq) is added dropwise. The reaction mixture is stirred vigorously for 2 hours.

-

The resulting chlorothionoformate is extracted with an organic solvent, dried, and concentrated under reduced pressure.

-

The crude chlorothionoformate is dissolved in a suitable solvent and treated with phosphorus pentachloride (PCl₅) (2.0 eq) at reflux for 12 hours.

-

The reaction mixture is carefully quenched with water and neutralized. The product, 2-chloro-5-(trichloromethoxy)pyridine, is extracted, dried, and purified by column chromatography.

Step 2: Fluorination to 2-Chloro-5-(trifluoromethoxy)pyridine

-

A mixture of 2-chloro-5-(trichloromethoxy)pyridine (1.0 eq), antimony trifluoride (SbF₃) (3.0 eq), and a catalytic amount of antimony pentachloride (SbCl₅) (0.1 eq) is heated at 140-150 °C for 4 hours.

-

The reaction mixture is cooled, and the product is carefully distilled from the reaction vessel.

-

The distillate is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and purified by fractional distillation to afford 2-chloro-5-(trifluoromethoxy)pyridine.

Protocol 2: One-Pot Regioselective Synthesis of a Trifluoromethoxylated Pyridine (Ngai Method)

This protocol exemplifies the modern OCF₃-migration strategy.

Step 1: Reduction of Nitropyridine to N-Hydroxylamine

-

To a solution of the starting nitropyridine (1.0 eq) in tetrahydrofuran (THF), 5% rhodium on carbon (Rh/C) (0.3 mol%) is added.

-

The mixture is cooled to 0 °C, and hydrazine monohydrate (1.2 eq) is added dropwise.

-

The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the mixture is filtered through celite, and the solvent is removed under reduced pressure to yield the crude N-hydroxylamine.

Step 2: One-Pot N-Protection, O-Trifluoromethylation, and OCF₃-Migration

-

The crude N-hydroxylamine is dissolved in anhydrous diethyl ether (Et₂O) and cooled to 0 °C.

-

An acyl chloride (e.g., acetyl chloride) or chloroformate (e.g., methyl chloroformate) (1.2 eq) is added dropwise, and the reaction is stirred for 1 hour.

-

The solvent is removed in vacuo, and the residue is dissolved in dichloromethane (CH₂Cl₂).

-

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I) (1.5 eq) is added, and the mixture is stirred at room temperature for 12-16 hours.

-

For substrates requiring thermal migration, the solvent is evaporated, and the residue is dissolved in nitromethane and heated (typically 50-120 °C) until the migration is complete as monitored by NMR.

-

The reaction mixture is concentrated, and the product is purified by flash column chromatography.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows.

Figure 1: Comparative overview of the Leroux and Ngai synthetic pathways.

Figure 2: Experimental workflow for the one-pot Ngai trifluoromethoxylation.

Biological Significance and Future Outlook

While the biological applications of trifluoromethoxylated pyridines are still an emerging field compared to their trifluoromethyl analogues, the unique properties of the OCF₃ group suggest immense potential. The ability to fine-tune lipophilicity and metabolic stability while introducing a strong electron-withdrawing group makes these compounds highly attractive scaffolds for drug discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels. As synthetic accessibility continues to improve, we anticipate a rapid increase in the exploration of trifluoromethoxylated pyridines in the quest for novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize and investigate this promising class of molecules, paving the way for future discoveries in medicine and materials science.

Potential Biological Activities of 6-(Trifluoromethoxy)pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction

6-(Trifluoromethoxy)pyridin-3-amine is a fluorinated heterocyclic compound with significant potential in drug discovery and development. The incorporation of a trifluoromethoxy (-OCF3) group onto a pyridine scaffold is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. While direct and extensive biological data for this compound is not yet publicly available, its structural features suggest promising interactions with key biological targets implicated in oncology and fibrotic diseases. This technical guide provides an in-depth overview of the potential biological activities of this compound, based on the known activities of structurally related molecules. We will explore its potential as a kinase inhibitor, specifically targeting the PI3K/mTOR pathway, and as an inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme in fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation of this and similar molecules.

Physicochemical Properties and Drug-Likeness

The trifluoromethoxy group significantly influences the physicochemical properties of the parent aminopyridine structure. It is a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and the amino group, thereby affecting its interaction with biological targets. Furthermore, the high lipophilicity of the -OCF3 group can enhance membrane permeability and oral bioavailability.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C6H5F3N2O | N/A |

| Molecular Weight | 178.11 g/mol | N/A |

| Lipophilicity (LogP) | Likely increased due to -OCF3 group | General chemical principles |

| Metabolic Stability | Expected to be high due to the strong C-F bonds | General chemical principles |

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, two primary potential therapeutic areas for this compound are oncology and anti-fibrotic therapy.

PI3K/mTOR Pathway Inhibition: A Potential Anticancer Mechanism

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various human cancers, making it a prime target for anticancer drug development.[1] Several aminopyridine and aminopyrimidine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[2][3] The 3-amino-pyridine core of this compound can serve as a scaffold to interact with the ATP-binding pocket of these kinases.

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several aminopyrimidine and related heterocyclic compounds targeting PI3K isoforms and mTOR. This data provides a benchmark for the potential potency of this compound and its derivatives.

| Compound | Target(s) | IC50 (nM) | Reference |

| PIK-75 | p110α | 5.8 | [2] |

| p110γ | 76 | [2] | |

| p110β | 1300 | [2] | |

| PIK-90 | p110α | 11 | [2] |

| p110β | 350 | [2] | |

| p110γ | 18 | [2] | |

| p110δ | 58 | [2] | |

| GDC-0980 | PI3Kα | 5 | [3] |

| PI3Kβ | 27 | [3] | |

| PI3Kδ | 7 | [3] | |

| PI3Kγ | 14 | [3] | |

| mTOR | 17 (Ki) | [3] | |

| PI-103 | p110α | 2 | [4] |

| p110β | 3 | [4] | |

| p110δ | 15 | [4] | |

| DNA-PK | 14 | [4] | |

| Omipalisib (GSK2126458) | PI3Kα | 0.04 | [4] |

| DNA-PK | 0.28 | [4] |

LOXL2 Inhibition: A Potential Anti-Fibrotic Mechanism

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[5] Upregulation of LOXL2 is associated with the progression of various fibrotic diseases and cancer metastasis.[6] Small molecule inhibitors of LOXL2 are therefore of significant therapeutic interest.[5] Several aminopyridine derivatives have been explored as LOXL2 inhibitors.[1][7] The aminopyridine core of this compound could potentially interact with the active site of LOXL2.

The following table presents IC50 values for aminopyridine-based LOXL2 inhibitors.

| Compound | Target | IC50 (nM) | Reference |

| (2-chloropyridin-4-yl)methanamine | hLOXL2 | 126 | [1][7] |

| PXS-S2A | LOXL2 | ~5 (pIC50 = 8.3 M) | [6] |

| Exemplified Compound (WO 2024003557) | LOXL2 | 150 | [8] |

| LOX | 2300 | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI(4,5)P2 lipid substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare PI3K Reaction Buffer: 12.5 mM Glycine-NaOH (pH 8.5), 50 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.[9]

-

Dilute PI3Kα enzyme in the reaction buffer.

-

Prepare a mixture of the lipid substrate (diC8 PIP2) and ATP in the reaction buffer. Final concentrations in the assay are typically 0.05 mM for diC8 PIP2 and 0.01 mM for ATP.[9]

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

-

-

Assay Protocol (20 µL final volume): [9]

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the diluted PI3Kα enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 80 minutes.[9]

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

-

Incubate the plate at room temperature for 40 minutes.[9]

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)[10]

-

Complete cell culture medium